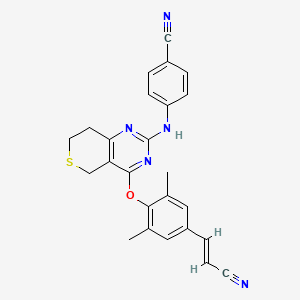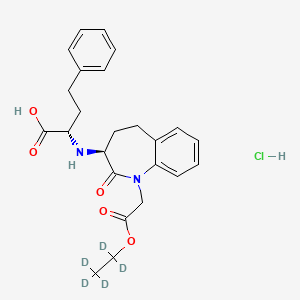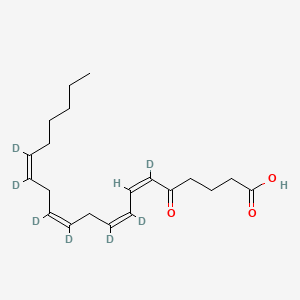
Betamethasone-d5-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone-d5-1 is a deuterated form of betamethasone, a synthetic glucocorticoid. This compound is primarily used as an internal standard for the quantification of betamethasone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Betamethasone itself is known for its potent anti-inflammatory and immunosuppressive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Betamethasone-d5-1 involves the incorporation of deuterium atoms into the betamethasone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the betamethasone molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Betamethasone-d5-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones in the molecule to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products
Applications De Recherche Scientifique
Betamethasone-d5-1 finds extensive use in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of betamethasone.
Biology: Employed in studies involving glucocorticoid receptors and their biological pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of betamethasone.
Industry: Applied in the development of new formulations and quality control of pharmaceutical products
Mécanisme D'action
Betamethasone-d5-1 exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression. This leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Betamethasone: The non-deuterated form of Betamethasone-d5-1, widely used for its anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid with similar applications but different potency and pharmacokinetics.
Prednisolone: A glucocorticoid used for similar therapeutic purposes but with a different side effect profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of betamethasone is crucial .
Propriétés
Formule moléculaire |
C22H29FO5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D,9D,10D2,17D/t4?,12-,15-,16-,17-,19-,20-,21-,22- |
Clé InChI |
UREBDLICKHMUKA-RXBGCOSMSA-N |
SMILES isomérique |
[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















